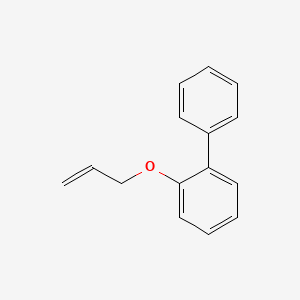

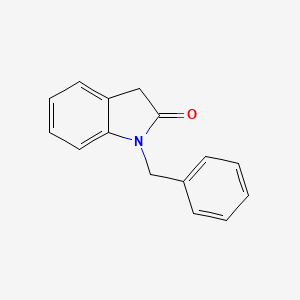

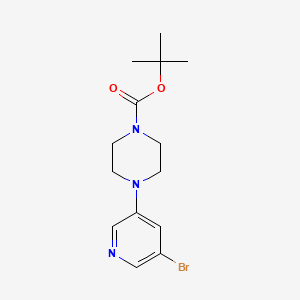

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate (E2A5MBOA) is a synthetic compound that has been used in a variety of scientific research applications. It is an acyloxy derivative of phenoxyacetic acid, a naturally occurring compound found in plants and other organisms. E2A5MBOA has a wide range of biological activities, and has been studied for its potential applications in a variety of areas, including drug development, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Oxadiazole Derivatives :

- The compound has been used as a precursor for synthesizing various 1, 3, 4-oxadiazole derivatives. These derivatives have been characterized and evaluated for their analgesic and anti-inflammatory activities in rodents. Some specific derivatives have shown potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).

Reagent for Nucleophilic Side Chains of Proteins :

- A compound structurally related to ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate has been used as a reagent for nucleophilic side chains of proteins. It's been converted to keto ketenimine and used as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions (Llamas et al., 1986).

Favorskii-Type Rearrangement in Organic Synthesis :

- A Favorskii-type rearrangement involving ethyl (diethoxyphosphinyl)acetate or its derivatives was utilized for the synthesis of important intermediates in natural product synthesis (Sakai et al., 1987).

Catalytic Activity in Lignin Acetylation :

- An ionic liquid closely related to the compound has been used to catalyze the acetylation and deacetylation of lignin, showing selectivity towards different types of hydroxyl groups (Suzuki et al., 2018).

Characterization of Substituted Aryl Meroterpenoids :

- Related structures have been derived from red seaweed and characterized for their potential as antioxidants. These compounds have shown promising activities and were analyzed for their structure-activity relationship (Chakraborty et al., 2016).

Biocidal Activities of Metal Complexes :

- Related compounds have been used to prepare metal complexes, which were then characterized and screened for their antimicrobial activity against various microorganisms (Modhavadiya).

Memory Enhancement in Mice :

- Derivatives of the compound were synthesized and tested for their effects on memory ability in mice, showing significant results (Li Ming-zhu, 2010).

Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors :

- The compound's derivatives were examined as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between the molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Crystal Structure Analysis :

- The crystal structure of a related compound was determined, adding valuable information for structural analysis and drug design (Li et al., 2015).

Propiedades

IUPAC Name |

ethyl 2-[2-acetyl-5-(3-methylbut-2-enoxy)phenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-5-20-17(19)11-22-16-10-14(21-9-8-12(2)3)6-7-15(16)13(4)18/h6-8,10H,5,9,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTNTJMMYLABFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)OCC=C(C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544843 |

Source

|

| Record name | Ethyl {2-acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate | |

CAS RN |

64506-46-3 |

Source

|

| Record name | Ethyl {2-acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)

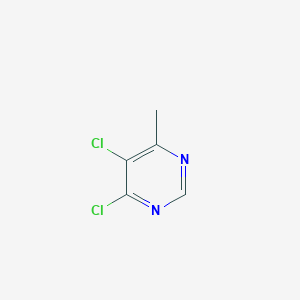

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)